BENGHE Validation & Comparative

Check Availability & Pricing

Leitfaden zur Interferenz von Fumarsaure und
Ammoniak bei spektroskopischen Messungen

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest

Compound Name: fumarsaures Ammoniak

Cat. No.: B079078

Fur Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet eine objektive Analyse der potenziellen Interferenz durch Fumarséaure
und deren Ammoniumsalze bei gangigen spektroskopischen Analysemethoden. Er enthalt
vergleichende Daten zu Alternativen und detaillierte experimentelle Protokolle, um Forscher bei
der Methodenentwicklung und Fehlerbehebung zu unterstitzen.

Verstandnis der Interferenz

Fumarsaure, oft als Gegenion (Fumarat) in pharmazeutischen Salzformulierungen (z. B. bei
Wirkstoffen wie Quetiapin oder Dimethylfumarat) verwendet, kann in Gegenwart von Ammoniak
oder in gepufferten Systemen als Ammoniumfumarat vorliegen. Die primare Quelle der
Interferenz ist die chemische Struktur des Fumarat-lons selbst. Als ungesattigte Dicarbonsaure
besitzt es ein konjugiertes 1t-Elektronensystem, das fur eine starke Absorption im unteren UV-
Bereich verantwortlich ist.

Mechanismus der UV-Vis-Interferenz

Die bedeutendste Interferenz tritt bei der UV-Vis-Spektroskopie und bei darauf basierenden
Techniken wie der HPLC mit UV-Detektion auf. Die Doppelbindung im Fumarat-Molekul fuhrt zu
einer starken 1t-1t*-Absorption mit einem Maximum bei etwa 208 nm.[1][2] Viele
pharmazeutische Wirkstoffe werden routinemalig in diesem Wellenlangenbereich analysiert,
was zu einer spektralen Uberlagerung und damit zu ungenauen Quantifizierungen fiihren kann.
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Logischer Arbeitsablauf zur Identifizierung und Minderung von Interferenzen

Abbildung 1: Logikdiagramm zur Fehlerbehebung bei Fumarat-Interferenzen.

Vergleichende Analyse der spektroskopischen
Eigenschaften

Die folgende Tabelle fasst die wichtigsten spektroskopischen Eigenschaften von Fumarat
zusammen, die fur Interferenz relevant sind.
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Spektroskopische
Methode

Eigenschaft von
Fumarat/Fumarsaure

Potenzielle Interferenz

UV-Vis-Spektroskopie

Starke Absorption mit Amax bei
~208 nm in saurer mobiler
Phase.[1]

Direkte spektrale Uberlagerung
mit Analyten, die im unteren
UV-Bereich (200-230 nm)
quantifiziert werden. Fuhrt zu
erhéhten Basislinien und

ungenauen Ergebnissen.

Raman-Spektroskopie

Charakteristische Hauptpeaks
bei ca. 1281 cm~1, 1403 cm~?
und 1657 cm~1.[3]

Uberlagerung mit Peaks des
Analyten im "Fingerprint"-
Bereich kann die
Identifizierung und

Quantifizierung erschweren.

1H-NMR-Spektroskopie

Singulett-Signal fir die
Vinylprotonen (C=CH) bei ca.
6,5 ppm (in D20).[4]

Uberlagerung mit Signalen von
aromatischen oder
Vinylprotonen des Analyten im
gleichen chemischen

Verschiebungsbereich.

13C-NMR-Spektroskopie

Signale fir die Carboxylgruppe
(=171 ppm) und die
Doppelbindung (~135 ppm).

Weniger wahrscheinlich, kann
aber bei der Strukturanalyse
von Verunreinigungen oder

Metaboliten storen.

IR-Spektroskopie (FTIR)

Starke Banden fiir Carboxylat-
Schwingungen
(antisymmetrisch bei ~1580
cm~1, symmetrisch bei ~1430
cm~1).[5]

Uberlagerung mit den
Carbonyl- oder Carboxylat-

Banden des Zielmolekiils.

Alternativen zur Vermeidung von Interferenzen

Um die Interferenz durch Fumarat zu umgehen, kénnen alternative Puffer oder Gegenionen

verwendet werden, die im relevanten UV-Bereich transparent sind.

Alternative Puffersysteme fiir die HPLC
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Wenn Fumarat als Teil der Probenmatrix und nicht als Gegenion des Wirkstoffs vorliegt, kann

die Wahl des Puffers in der mobilen Phase entscheidend sein.

Typischer pH-

Puffer . UV-Cutoff (hm) Vorteile Nachteile
Bereich
Nicht fliichtig
Sehr niedrige (nicht MS-
2,0-3,0/6,0- UV-Absorption, kompatibel),
Phosphatpuffer ~200 - 210[1][6] ) N ] )
8,5 vielseitig kann mit der Zeit
einsetzbar. Stahlsysteme
angreifen.
Nutzlich far
_ Begrenzter pH-
Boratpuffer 8,0-10,5 ~200[1] Analysen bei )
Bereich.
hohem pH-Wert.
] ) Fluchtiger Puffer,  Nur fur basische
Ammoniumbicar
8,8-9,8 ~200[7] gut fir LC-MS pH-Werte
bonat ) )
geeignet. geeignet.
Hoher UV-Cutoff,
) Breiter ungeeignet flr
Citratpuffer 4,0-6,0 ~250[1]

Pufferbereich.

Messungen unter
250 nm.[1]

Alternative Gegenionen fur pharmazeutische Salze

Bei der Neuentwicklung von Arzneimitteln kann die Wahl eines Gegenions ohne Chromophor

entscheidend sein, um analytische Komplikationen zu vermeiden.

transparent.

Sulfat (SO427): Ebenfalls UV-transparent und eine gangige Alternative.

Hydrochlorid (HCI): Eines der haufigsten Gegenionen, das keine UV-Absorption aufweist.

Methansulfonat (Mesylat): Organisches Gegenion ohne konjugiertes System, daher UV-

Acetat: Kann unter 230 nm absorbieren, ist aber oft eine bessere Alternative als Fumarat.[1]
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Experimentelle Protokolle

Protokoll zur Quantifizierung der Fumarat-Interferenz in
der HPLC-UV

Ziel: Bestimmung des Ausmal3es der spektralen Interferenz von Fumarat bei der
Quantifizierung eines Modell-Analyten (Wirkstoff X).

Materialien:

HPLC-System mit UV-Vis-Detektor

C18-Saule (z. B. 250 x 4,6 mm, 5 um)

Mobile Phase: 50:50 (v/v) Acetonitril : 20 mM Kaliumphosphatpuffer (pH 3,0)

Standardlésungen: Wirkstoff X (10 pg/mL), Fumarsaure (10 pg/mL), Mischung aus beiden.

Lésungsmittel: Mobile Phase
Durchfihrung:

o Systemaquilibrierung: Spulen Sie das HPLC-System und die Saule fur 30 Minuten mit der
mobilen Phase bei einer Flussrate von 1,0 mL/min.

o Einzelinjektionen: a. Injizieren Sie 10 pL der Wirkstoff-X-Standardlésung. Notieren Sie die
Retentionszeit und die Peakflache bei der analytischen Wellenlange (z. B. 210 nm). b.
Injizieren Sie 10 pL der Fumarsaure-Standardldsung. Notieren Sie die Retentionszeit und die
Peakflache bei 210 nm.

e Mischinjektion: Injizieren Sie 10 pL der Mischlésung.

o Datenauswertung: a. Vergleichen Sie die Chromatogramme. Prifen Sie, ob der Fumarat-
Peak mit dem Wirkstoff-X-Peak koeluiert. b. Wenn die Peaks getrennt sind, priifen Sie, ob
der Fumarat-Peak die Basislinienintegration des Wirkstoff-X-Peaks beeintrachtigt. c. Wenn
die Peaks koeluieren, vergleichen Sie die Peakflache der Mischung mit der Summe der
Einzelflachen. Eine signifikant hohere Flache in der Mischung bestatigt die Interferenz.
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Protokoll zur Entwicklung einer HPLC-Methode mit
einem alternativen Puffer

Ziel: Entwicklung einer robusten HPLC-Methode fur Wirkstoff X unter Verwendung eines UV-
transparenten Phosphatpuffers.

Durchfthrung:
o Pufferwahl: Wahlen Sie einen Phosphatpuffer, da dessen UV-Cutoff unter 210 nm liegt.[1][6]

o Optimierung der mobilen Phase: a. Bereiten Sie mobile Phasen mit unterschiedlichen
Anteilen an Acetonitril (z. B. 30-70 %) und einer konstanten Konzentration von 20 mM
Phosphatpuffer (pH 3,0) vor. b. Injizieren Sie den Wirkstoff-X-Standard und bestimmen Sie
die optimale Zusammensetzung fur eine gute Peakform und eine angemessene
Retentionszeit (typischerweise 3-10 Minuten).

» Validierung: Fuhren Sie eine Methodenvalidierung gemalf3 den ICH-Richtlinien durch, um
Spezifitat, Linearitat, Genauigkeit und Prazision zu bestéatigen. Die Spezifitatsprifung sollte
die Injektion einer hochkonzentrierten Fumarat-Lésung beinhalten, um sicherzustellen, dass
keine spaten Elutionen die nachfolgenden Analysen storen.

Experimenteller Arbeitsablauf zur Methodenentwicklung

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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